molecular formula C18H32Na2O6S B12751086 Sodium hydrogen (R)-12-(sulphooxy)oleate CAS No. 8043-44-5

Sodium hydrogen (R)-12-(sulphooxy)oleate

Cat. No.: B12751086
CAS No.: 8043-44-5
M. Wt: 422.5 g/mol
InChI Key: CEYMAQXEHXAQEP-GKKIQAINSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium hydrogen (R)-12-(sulphooxy)oleate is a biochemical reagent provided for research purposes. This compound, with the CAS registry number 8043-44-5 (and related numbers 61702-68-9; 29704-46-9) , is identified by the molecular formula C18H32Na2O6S and has a molecular weight of 422.49 g/mol . Its structure is characterized by the (9Z,12R) stereochemistry, and it is also known by synonyms such as Disodium (Z,12R)-12-Sulfatooctadec-9-Enoate . As a specialized oleate derivative, it holds potential value for researchers in various fields, including organic synthesis, lipid chemistry, and surfactant studies, where its unique sulphooxy functional group and chiral center may be of interest. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

8043-44-5

Molecular Formula

C18H32Na2O6S

Molecular Weight

422.5 g/mol

IUPAC Name

disodium;(Z,12R)-12-sulfonatooxyoctadec-9-enoate

InChI

InChI=1S/C18H34O6S.2Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;/t17-;;/m1../s1

InChI Key

CEYMAQXEHXAQEP-GKKIQAINSA-L

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]

Related CAS

29704-46-9 (Parent)

Origin of Product

United States

Evolution of Research Paradigms in Sulfated Lipids and Derivatives

The scientific understanding of sulfated lipids has undergone a significant transformation since the initial discovery of lipids in the 18th and 19th centuries nih.gov. The research paradigm has shifted from basic identification and structural characterization to a sophisticated exploration of their functional roles and the development of advanced analytical techniques.

Initially, research focused on the isolation and identification of these molecules. A landmark was the isolation of sulfatide, the first identified sulfoglycolipid, from the human brain in 1884 wikipedia.org. For much of the 20th century, sulfation was primarily considered a detoxification mechanism, a means for the body to increase the water solubility of lipids and facilitate their excretion nih.gov. However, the discovery of essential fatty acids in 1929 began to challenge the view of lipids as passive molecules, establishing them as critical nutrients nih.gov.

The late 20th and early 21st centuries marked a crucial paradigm shift, driven by technological advancements. The advent of soft ionization techniques for mass spectrometry (MS) revolutionized lipid analysis aston.ac.uk. Modern lipidomics, employing methods like shotgun lipidomics and tandem mass spectrometry (MS/MS), allows for high-throughput identification and quantification of numerous lipid species, including sulfated derivatives nih.govnih.govcreative-proteomics.com. This technological leap has enabled researchers to move beyond studying sulfated lipids as a bulk class to characterizing individual molecular species and their precise roles. Consequently, the functional paradigm has evolved, with recent studies demonstrating that oxysterol sulfation is not merely for elimination but is a key regulatory pathway for maintaining intracellular lipid homeostasis and modulating inflammatory responses nih.govphysiology.org. This evolution has repositioned sulfated lipids from metabolic byproducts to active signaling molecules and regulators of complex biological processes.

Table 1: Evolution of Research Paradigms in Sulfated Lipids

Era Key Research Focus Dominant Technologies & Methodologies
Late 19th - Mid 20th Century Isolation, Identification, and Basic Structural Elucidation Wet chemistry, Thin-Layer Chromatography (TLC), Early Spectroscopy
Mid - Late 20th Century Understanding of Metabolism, Essentiality, and Role in Detoxification Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Late 20th - 21st Century Functional Roles in Signaling, Disease, and Membrane Biology Mass Spectrometry (ESI-MS, MS/MS), Shotgun Lipidomics, Molecular Dynamics Simulations
Emerging Paradigm Application in Materials Science, Stereospecific Functions, Therapeutic Potential Advanced Chiral Chromatography, Synthetic Organic Chemistry, Integrated "-omics" approaches

Significance of Stereochemistry in Sulfated Lipid Structure Function Elucidation

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a fundamental determinant of biological function for many lipids, including sulfated derivatives. The specific spatial orientation of functional groups dictates how a molecule interacts with its environment, particularly with chiral entities such as proteins (enzymes, receptors) and other lipids in cell membranes.

The biological importance of lipid stereochemistry is well-documented. For instance, certain ion channels are regulated by cholesterol in a stereospecific manner, indicating the presence of precise binding pockets where only one stereoisomer can fit correctly to elicit a functional response nih.govacs.org. This principle extends to fatty acyl compounds. The synthesis of specific enantiomers, such as (R)- and (S)-hydroxy fatty acids, is often undertaken expressly to investigate their structure-activity relationships, as different stereoisomers frequently exhibit distinct biological activities nih.gov.

For Sodium hydrogen (R)-12-(sulphooxy)oleate, the "(R)" designation at the 12th carbon position is critical. This specific configuration defines the molecule's shape, influencing several key properties:

Enzymatic Recognition: Enzymes that metabolize or are regulated by this compound are likely to be stereoselective, preferentially binding to the (R)- or (S)-isomer.

Membrane Integration: The orientation of the bulky, charged sulphooxy group relative to the acyl chain affects how the molecule inserts into and perturbs the lipid bilayer of a cell membrane. This can influence membrane fluidity, curvature, and the formation of lipid rafts wikipedia.orgnih.gov.

Protein Binding: The specific 3D structure is crucial for binding to receptors or transport proteins. An incorrect stereoisomer may fail to bind or may act as an antagonist.

The development of analytical techniques for chiral separation, such as specialized gas chromatography and HPLC columns, underscores the importance of stereoisomerism. These methods are essential for separating and quantifying individual enantiomers from biological samples, which is a prerequisite for understanding their unique biological roles nih.govaocs.org.

Table 2: Examples of Stereospecificity in Lipid Function

Lipid Class Stereochemical Feature Functional Significance
Sterols Stereospecific orientation of hydroxyl group and side chain Regulates ion channel activity through specific binding sites nih.govacs.org.
Unsaturated Fatty Acids cis vs. trans double bond geometry Affects membrane packing and fluidity; trans-fats are associated with adverse health effects youtube.com.
Hydroxy Fatty Acids (R) vs. (S) configuration at the hydroxylated carbon Enantiomers exhibit different levels of antiproliferative and signaling activity nih.gov.
Anteiso Fatty Acids (R) vs. (S) configuration at the methyl-branched carbon The relative proportion of enantiomers can differ between neutral and polar lipid fractions, suggesting distinct metabolic pathways nih.gov.

Mechanistic Insights into Molecular Interactions and Biological System Dynamics

Interactions with Biomolecular Systems: A Mechanistic Perspective

The interaction of Sodium hydrogen (R)-12-(sulphooxy)oleate with biological systems is a multifaceted process, governed by the distinct chemical properties of its constituent parts: the negatively charged sulfate (B86663) headgroup and the long, unsaturated oleate (B1233923) tail. These interactions are fundamental to understanding its potential biological roles and are primarily non-covalent, involving a combination of electrostatic and hydrophobic forces. While direct research on this specific molecule is limited, a mechanistic understanding can be extrapolated from studies on structurally similar compounds, such as other sulfated fatty acids, surfactants, and oleic acid itself.

Molecular Recognition and Binding Mechanisms with Proteins and Enzymes

The sulfate group is a critical determinant of the binding specificity and affinity of this compound for proteins. As a negatively charged moiety, it can form strong electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine, on the protein surface or within a binding pocket. walisongo.ac.id This type of interaction is a common feature in the binding of various sulfated molecules, including sulfated polysaccharides and glycosaminoglycans, to proteins. walisongo.ac.iddovepress.com

The presence of a sulfate group can significantly enhance the binding affinity compared to a non-sulfated counterpart like oleic acid. For instance, in sulfate-binding proteins, the sulfate dianion is often tightly held in place by a network of hydrogen bonds, primarily from main-chain peptide NH groups, without the need for direct interaction with positively charged residues. nih.gov This indicates that the geometry and hydrogen bonding capacity of the binding site are crucial for recognizing the sulfate group.

Furthermore, the sulfation pattern on a molecule can dictate its biological activity by influencing its protein interactions. dovepress.com In the context of this compound, the specific location of the sulfate group at the 12th carbon position would create a distinct electrostatic potential surface, leading to selective interactions with proteins that have a complementary charge distribution. This specificity is crucial for modulating the activity of enzymes or the function of binding proteins. For example, some enzymes in the fatty acid synthase (FAS) system are potential targets for inhibition by fatty acid derivatives, and the presence of a charged group like sulfate could influence the binding to these enzymes. nih.govnih.gov

The oleate backbone of this compound plays a crucial role in defining the topography of its binding to proteins. This long, hydrophobic carbon chain can insert into hydrophobic pockets or grooves on the surface of a protein, a common mechanism for fatty acid binding proteins (FABPs). nih.gov The binding of oleic acid to such proteins is known to occur within an internal cavity, and while it may not significantly alter the protein's backbone structure, it can induce rearrangements of sidechains even at a distance from the binding site. nih.gov

The cis-double bond at the 9th position of the oleate chain introduces a kink, which influences how the molecule fits into a binding site. This is in contrast to a saturated fatty acid, which would have a more linear and flexible conformation. This structural feature can contribute to the specificity of binding, as the protein's binding pocket must be able to accommodate this particular shape.

The combination of the hydrophobic oleate tail and the hydrophilic sulfate headgroup makes this compound an amphiphilic molecule. This dual nature allows it to interact with both hydrophobic and hydrophilic regions of a protein simultaneously. For instance, the oleate tail could be buried within a hydrophobic core of a protein, while the sulfate group remains exposed to the solvent or interacts with charged residues at the entrance of the binding pocket. This type of bimodal interaction is characteristic of how detergents and other surfactants bind to and, in some cases, denature proteins. nih.gov

Table 1: Key Molecular Interactions in Protein Binding

Interacting Moiety Protein Residues Involved Type of Interaction Significance
Sulfate Group Lysine, Arginine Electrostatic, Hydrogen Bonding High affinity and specificity
Oleate Backbone Hydrophobic amino acids Hydrophobic Interactions Anchoring within binding pockets
Full Molecule Combination of charged and hydrophobic residues Amphipathic Interactions Modulating protein conformation and function

Interactions with Lipid Bilayers and Membrane Mimics

As an amphiphilic molecule, this compound is expected to readily interact with lipid bilayers, the fundamental structure of cell membranes. These interactions can range from simple partitioning into the membrane to causing significant disruption and even solubilization, depending on the concentration of the sulfated fatty acid and the composition of the lipid bilayer. nih.govresearchgate.net

The interaction of surfactants with lipid membranes is a well-studied phenomenon that provides a framework for understanding how this compound might behave. The process of membrane solubilization by detergents typically occurs in a stepwise manner. acs.org At low concentrations, the surfactant molecules insert themselves into the lipid bilayer. acs.org As the concentration increases, the membrane becomes saturated with the surfactant, leading to the formation of mixed micelles composed of both lipid and surfactant molecules. acs.org This ultimately results in the complete disruption of the bilayer structure. acs.org

Anionic surfactants, like Sodium Dodecyl Sulfate (SDS), which shares the feature of a sulfate headgroup with the compound of interest, are known to be potent membrane solubilizers. acs.orgnih.gov The negatively charged sulfate headgroup would likely orient towards the aqueous phase, while the hydrophobic oleate tail would intercalate between the acyl chains of the membrane phospholipids. This insertion disrupts the ordered packing of the lipid molecules, increasing the fluidity and permeability of the membrane. nih.gov

The disruption can be localized, with the surfactant forming clusters or defects within the membrane, or it can be a more uniform perturbation. nih.gov The presence of a double bond in the oleate tail could further influence this process by introducing a kink that disrupts the regular arrangement of the lipid acyl chains.

The fluidity of a biological membrane is crucial for its function, and the incorporation of exogenous molecules like this compound can significantly alter this property. The insertion of the oleate tail into the hydrophobic core of the membrane would disrupt the van der Waals interactions between the phospholipid acyl chains.

Unsaturated fatty acids, like oleic acid, generally increase membrane fluidity because the kink in their structure prevents tight packing of the lipid tails. researchgate.net Therefore, the oleate portion of this compound would be expected to contribute to a more fluid membrane state.

Table 2: Predicted Effects on Lipid Bilayers

Concentration Predicted Interaction Effect on Membrane Structure
Low Partitioning into the bilayer Increased fluidity, potential for localized disorder
High Saturation and micellization Disruption of bilayer integrity, formation of mixed micelles

Enzymatic Transformation Pathways of Sulfated Lipids

The primary enzymatic pathway for the transformation of this compound involves the hydrolysis of its sulphooxy (sulfate ester) bond. This reaction is catalyzed by a family of enzymes known as sulfatases. wikipedia.org Sulfatases are hydrolases that specifically target and cleave sulfate ester bonds (C-O-S), releasing an alcohol and a bisulfate ion. wikipedia.org In humans, there are 17 identified sulfatase genes, each coding for an enzyme with specificity for a range of substrates, including sulfated glycosaminoglycans, steroid sulfates, and glycolipids. nih.gov

The catalytic mechanism of all sulfatases depends on a unique post-translational modification within their active site. nih.govnih.gov A specific cysteine residue is converted into a Cα-formylglycine (FGly), which becomes hydrated in the active site. nih.govnih.gov This hydrated FGly is essential for the catalytic activity, acting as the catalyst for the hydrolysis of the sulfate ester. nih.govnih.gov

An example of a sulfatase involved in lipid metabolism is Sulfatase 2 (SULF2), an extracellular enzyme that removes 6-O sulfate groups from heparan sulfate proteoglycans (HSPGs). researchgate.net While not directly acting on fatty acid sulfates, its mechanism on HSPGs illustrates the principle of sulphooxy bond hydrolysis and its metabolic importance. nih.gov Another relevant enzyme is steroid sulfatase (STS), which hydrolyzes sulfated steroids, demonstrating the broad capability of sulfatases to act on sulfated lipids. wikipedia.orgresearchgate.net The hydrolysis of the sulphooxy bond in (R)-12-(sulphooxy)oleate by a corresponding sulfatase would convert it back to its non-sulfated precursor, ricinoleic acid, and an inorganic sulfate ion.

Table 1: Key Human Sulfatases and Their Substrates

Sulfatase Gene Substrate Class Cellular Location
Arylsulfatase A (ARSA) ARSA Glycolipids (e.g., Cerebroside-3-sulfate) Lysosome
Steroid Sulfatase (STS) STS Steroid Sulfates (e.g., DHEA-S) Endoplasmic Reticulum
Iduronate-2-Sulfatase (IDS) IDS Glycosaminoglycans (Heparan/Dermatan sulfate) Lysosome

This table provides examples of human sulfatases and the types of sulfated molecules they hydrolyze, illustrating the enzymatic context for sulfated lipid transformation.

The enzymatic removal of the sulfate group from lipids like this compound has significant implications for the regulation of lipid metabolism. The state of sulfation acts as a molecular switch, modulating the interaction of lipids with enzymes and transport proteins.

Research on triglyceride-rich lipoproteins (TRLs) highlights this regulatory role. nih.gov The clearance of TRLs from the circulation is mediated by their binding to heparan sulfate proteoglycans (HSPGs) on liver cells. nih.gov The sulfation level of these HSPGs, which is controlled by enzymes like SULF2, is critical for this binding and subsequent uptake of lipoproteins. researchgate.netnih.gov By modifying the sulfation patterns, SULF2 can regulate the hepatic uptake of TRLs, thereby influencing plasma triglyceride levels. nih.gov This demonstrates how sulfatase activity in the extracellular matrix can directly impact systemic lipid homeostasis.

Furthermore, the desulfation of a lipid alters its physicochemical properties, particularly its amphiphilicity and solubility. The negatively charged sulfate group makes this compound more water-soluble than its non-sulfated counterpart. Enzymatic hydrolysis removes this charge, rendering the resulting fatty acid more hydrophobic. This change influences its partitioning into cell membranes, its incorporation into complex lipids like triglycerides and phospholipids, and its availability for energy-producing pathways such as beta-oxidation. nih.gov The regulation of sulfatase activity can thus serve as a mechanism to control the flux of fatty acids between different metabolic fates. nih.gov

Mechanisms in Colloidal and Interfacial Science

The molecular structure of this compound—comprising a long hydrophobic hydrocarbon tail and a hydrophilic head containing both a carboxylate and a sulfate group—predestines it for significant activity at interfaces. This dual character governs its behavior in colloidal systems, where it functions as a potent surfactant.

As an amphiphilic molecule, this compound exhibits strong surface activity. When introduced into an aqueous solution, its molecules preferentially adsorb at the air-water or oil-water interface. The hydrophobic oleate tail orients away from the water, while the hydrophilic carboxylate and sulphooxy head groups remain in the aqueous phase. This arrangement disrupts the cohesive energy of water molecules at the surface, leading to a significant reduction in surface tension.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the bulk solution becomes saturated with monomers, and the molecules begin to self-assemble into organized aggregates called micelles. In these structures, the hydrophobic tails cluster together in the core, shielded from the aqueous environment, while the hydrophilic heads form a charged outer shell, interacting with the surrounding water molecules. The presence of two anionic groups (carboxylate and sulfate) in the head provides strong electrostatic repulsion, influencing the size, shape, and stability of the resulting micelles. This mechanism is fundamental to the compound's ability to solubilize non-polar substances in water. The behavior is analogous to its non-sulfated parent, sodium oleate, which is well-known for forming micelles and reducing surface tension. atamanchemicals.com

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C18H33NaO6S PubChem nih.gov
Molecular Weight 400.5 g/mol PubChem nih.gov
Description An amphiphilic molecule with a hydrophobic oleate tail and a hydrophilic head containing carboxylate and sulfate groups. Inferred from structure

| Function | Surfactant, Emulsifier | Inferred from structure |

The strong surfactant properties of this compound make it an effective agent for creating and stabilizing emulsions and dispersions. An emulsion is a colloidal system where one liquid is dispersed as fine droplets in another, immiscible liquid (e.g., oil-in-water).

The emulsification mechanism involves two key actions:

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, the compound drastically lowers the interfacial tension. This reduces the energy required to break up the bulk oil phase into smaller droplets, facilitating the formation of a fine dispersion when energy (e.g., mixing, homogenization) is applied.

Stabilization of Droplets: Once formed, the dispersed droplets must be prevented from coalescing. This compound achieves this by forming a protective layer around each droplet. The hydrophobic tails penetrate the oil droplet, while the negatively charged hydrophilic heads extend into the continuous water phase. This creates a strong electrostatic repulsion between the droplets, forming a stable barrier that prevents them from merging. This ability to stabilize colloidal dispersions is a hallmark of effective surfactants. atamanchemicals.com

Its dual-headed anionic nature provides robust stabilization, making it particularly effective in maintaining the integrity of oil-in-water emulsions, a critical function in various industrial and chemical formulations.

Environmental Dynamics and Biogeochemical Transformations of Sulfated Fatty Acylates

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a primary mechanism for the removal of sulfated fatty acylates from the environment. The rate and extent of this process are highly dependent on environmental conditions and the specific molecular structure of the surfactant.

Under aerobic conditions, the biodegradation of sulfated fatty acylates is generally initiated by one of two primary enzymatic attacks: hydrolysis of the sulfate (B86663) ester or oxidation of the alkyl chain.

Sulphatase-mediated hydrolysis: Bacterial alkyl sulphatases can cleave the sulphate group, releasing inorganic sulfate and a fatty alcohol. This is a significant pathway for some surfactants, with studies on sodium dodecyltriethoxy sulphate showing that direct liberation of the sulfate group can account for 30-40% of the initial degradation by certain bacterial isolates. nih.gov

Oxidation of the alkyl chain: The long hydrocarbon tail is a prime target for microbial oxidation. The typical mechanism is β-oxidation, a process that sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA. youtube.com This process is preceded by an initial activation step where the fatty acid is converted to a fatty acyl-CoA. youtube.com Another key pathway is ω-oxidation, where the terminal methyl group of the fatty acid is oxidized first, followed by β-oxidation from both ends of the dicarboxylic acid formed. For some compounds, etherase enzymes can also cleave ether linkages if present, as seen in the degradation of sodium dodecyltriethoxy sulphate. nih.gov

The degradation of oleates, the parent fatty acid of the compound , has been demonstrated by organisms like Pseudomonas aeruginosa. tdl.org The ultimate end products of complete aerobic degradation are carbon dioxide, water, and inorganic sulfate.

Identified Metabolites in Aerobic Degradation of Related Surfactants

Parent Compound ClassDegradation PathwayIdentified MetabolitesReference
Alkylethoxy SulfatesEther Cleavage & OxidationMono-, di-, and triethylene glycol monosulphates; Acetic acid 2-(ethoxy sulphate); Acetic acid 2-(diethoxy sulphate) nih.gov
Long-Chain Fatty Acidsβ-OxidationAcetyl-CoA, chain-shortened fatty acids youtube.com
Alkanes (by sulfate reducers)Subterminal CarboxylationFatty acids with one less carbon than the parent alkane nih.gov

In the absence of oxygen, the degradation of fatty acids and their derivatives proceeds through different metabolic routes, often involving a consortium of microorganisms. Sulfate-reducing bacteria (SRB) play a crucial role, using sulfate as a terminal electron acceptor to oxidize organic compounds. asm.orgnih.gov

The degradation of long-chain fatty acids like oleate (B1233923) (C18:1) and palmitate (C16:0) has been observed in mesophilic sulfate-reducing enrichment cultures. nih.gov These cultures often contain members of the Syntrophomonadaceae, which work in tandem with sulfate reducers. nih.gov The complete anaerobic oxidation of fatty acids ultimately yields CO2 and sulfide. asm.org

However, the persistence of these compounds can be significant under anaerobic conditions. The competition between methanogenesis and sulfate reduction is a key factor. In environments with sufficient sulfate, sulfate-reducing bacteria can outcompete methanogens for common intermediates like hydrogen and acetate. nih.govosti.govresearchgate.net Studies have shown that even with an excess of sulfate, syntrophic butyrate (B1204436) oxidizers can compete effectively with SRBs, while propionate (B1217596) oxidation becomes more dominated by SRBs at higher sulfate concentrations. osti.gov

The molecular architecture of a sulfated fatty acylate has a profound impact on its susceptibility to microbial degradation.

Linearity vs. Branching: Linear alkyl chains, like that in oleic acid, are generally more readily biodegradable than their branched counterparts. wikipedia.org Highly branched structures can cause steric hindrance, impeding the action of degradative enzymes. This has been observed in the biodegradation of naphthenic acids, where recalcitrant fractions were composed of highly branched compounds. nih.gov

Unsaturation: The double bond in oleate introduces a point of reactivity that can be utilized by microbial enzymes, potentially influencing the degradation pathway.

Chain Length: The length of the hydrocarbon tail can also affect biodegradability, although studies on naphthenic acids suggest that the degree of cyclization and branching may be more influential than the carbon number alone. nih.gov

Sorption and Mobility in Terrestrial and Aquatic Systems

Sorption to soil, sediment, and suspended particles is a key process that controls the concentration, mobility, and bioavailability of sulfated fatty acylates in the environment.

As anionic surfactants, sulfated fatty acylates like Sodium hydrogen (R)-12-(sulphooxy)oleate are expected to interact with environmental matrices through several mechanisms:

Interaction with Soil Organic Matter (SOM): Hydrophobic interactions are a primary driver of sorption, where the long oleate tail partitions into the organic carbon fraction of soils and sediments. nih.govfrontiersin.org Studies on other anionic surfactants like sodium dodecyl sulfate (SDS) confirm a positive correlation between sorption and the organic matter content of the soil. nih.gov

Interaction with Minerals: Electrostatic interactions can also occur. The negatively charged sulfate headgroup can be repelled by negatively charged clay surfaces at neutral to alkaline pH. However, at lower pH values, or on mineral surfaces with positive charges (like iron and aluminum oxides), electrostatic attraction can contribute to sorption. frontiersin.org For example, SDS has shown preferential adsorption to the 1:1 clay mineral kaolinite (B1170537). nih.gov

Adsorption isotherms describe the equilibrium relationship between the concentration of a surfactant in solution and the amount adsorbed onto a solid phase at a constant temperature. The Freundlich and Langmuir models are commonly used to describe this behavior for surfactants. nih.govccsenet.orgnih.gov

Freundlich Isotherm: This empirical model is often used to describe adsorption on heterogeneous surfaces, which is typical for soils and sediments. It is given by the equation: qe = KfCe1/n Where qe is the amount adsorbed per unit mass of adsorbent, Ce is the equilibrium concentration in solution, and Kf and 1/n are constants related to adsorption capacity and intensity, respectively. nih.gov

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface.

Studies on the anionic surfactant SDS have shown that the Freundlich model can effectively describe its adsorption to soils. nih.gov The adsorption coefficients (Kf) for SDS have been found to vary widely depending on the soil's organic matter and mineral composition. nih.gov Similarly, research on other anionic surfactants on carbonate rocks showed that the Sips model, a combination of the Langmuir and Freundlich models, provided the best fit. mdpi.com The shape of the isotherm (e.g., L-type, S-type) can provide insights into the adsorption mechanism, such as the orientation of surfactant molecules on the surface. mdpi.com

Freundlich Adsorption Coefficients for Anionic Surfactant (SDS) on Various Soils

Soil Type/CompositionFreundlich Coefficient (Kf) RangeKey Influencing FactorReference
18 different soil types1.77 - 82.1Organic Matter Content (r=0.64) nih.gov
Soils with KaoliniteVariablePreferential adsorption to kaolinite (r=0.54) nih.gov
Sandstone and ShaleNot detected- ccsenet.org

Bioaccumulation Potential and Environmental Persistence Considerations

The environmental fate of this compound, a sulfated fatty acylate, is governed by its potential for bioaccumulation and its persistence in various environmental compartments. While specific research on this particular compound is limited, the broader class of sulfated surfactants provides a basis for understanding its likely environmental dynamics.

Surfactants, due to their amphiphilic nature, exhibit complex interactions within the environment. eosca.eueosca.eu Their tendency to adsorb to surfaces and accumulate at phase interfaces, such as sediment-water and air-water, complicates the assessment of their bioaccumulation potential using standard metrics like the octanol-water partition coefficient (Log Pₒ/w). eosca.eucapes.gov.br For this reason, traditional models for predicting bioaccumulation may not be entirely accurate for this class of compounds. eosca.eu

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For surfactants, the potential for bioaccumulation is influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup. rsc.org Generally, bioconcentration factors (BCFs) for surfactants can vary widely. rsc.org

It is a common challenge to obtain reliable data on the partitioning (log Pow) or bioconcentration factor (BCF) for surfactants to be used in environmental risk assessments. eosca.eu The intrinsic property of these surface-active substances to adsorb to surfaces and accumulate at phase interfaces makes surrogate techniques for estimating bioaccumulation potential, such as the OECD 107 Shake Flask and OECD 117 HPLC methods, unsuitable for determining a log Pow for a surfactant. eosca.eu

Evidence regarding the biotransformation of surfactants in aquatic organisms is limited and has primarily been derived from radiolabel studies. eosca.eu For some surfactants that have been investigated, biotransformation has been identified as the primary mechanism for their elimination from the organisms. eosca.eu For a chemical to biomagnify, it must be environmentally stable for extended periods. eosca.eu

The following table summarizes general findings on the bioaccumulation potential of surfactants, which can provide an indication of the expected behavior of this compound.

ParameterFindingImplication for this compound
Log Pₒ/w Standard determination methods are often unreliable for surfactants due to their surface-active properties. eosca.euThe bioaccumulation potential cannot be accurately predicted using conventional models.
Bioconcentration Factor (BCF) Reported BCF values for surfactants are often considered overestimates. eosca.eu QSARs for estimating surfactant BCFs are based on unreliable log Pow data. eosca.euSpecific BCF data for this compound are not readily available, and estimations are likely to be inaccurate.
Molecular Structure Bioaccumulation tends to increase with the length of the hydrophobic tail. rsc.orgThe oleic acid backbone (a C18 fatty acid) suggests some potential for partitioning into fatty tissues, though the sulfate group increases water solubility.
Biotransformation Biotransformation is a significant elimination pathway for some surfactants in aquatic organisms. eosca.euThe compound may be metabolized by organisms, reducing its potential for long-term bioaccumulation.

Environmental Persistence

The persistence of a chemical in the environment is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. Surfactants derived from natural sources, like oleochemicals, are often perceived as more environmentally friendly. p2infohouse.org However, the biodegradability of a surfactant is primarily dependent on its chemical structure and solubility, not its origin (oleochemical vs. petrochemical). p2infohouse.org

The biodegradation of surfactants typically occurs in two stages: primary and secondary. chemicalproductsokc.com Primary biodegradation involves the alteration of the molecule to the point where its surface-active properties are lost. chemicalproductsokc.com Secondary biodegradation is the complete breakdown of the compound into simpler molecules like carbon dioxide, water, and biomass. chemicalproductsokc.com

The environmental persistence of sulfated fatty acylates is generally considered to be low due to their susceptibility to biodegradation. The ester and sulfate linkages in this compound are potential sites for enzymatic cleavage by microorganisms present in soil and water.

Key research findings relevant to the environmental persistence of similar compounds are presented in the table below.

Degradation ProcessResearch FindingRelevance to this compound
Primary Biodegradation Surfactants with linear alkyl chains, like the oleate backbone, are generally more readily biodegradable than those with branched chains. heraproject.comThe linear structure of the oleate portion of the molecule suggests it is susceptible to primary biodegradation.
Ultimate Biodegradation (Mineralization) Studies on fatty acid salts and alkyl sulfates show high levels of ultimate biodegradation in environmental simulations. heraproject.comheraproject.comIt is expected that this compound will undergo complete mineralization in the environment.
Influencing Factors Environmental conditions such as temperature, pH, and the availability of oxygen can significantly influence the rate of biodegradation. chemicalproductsokc.comThe rate of degradation in a specific environment will depend on local conditions.
Wastewater Treatment Surfactants are generally well-removed during wastewater treatment processes. p2infohouse.org However, some residual amounts can still be discharged into aquatic ecosystems. nih.govWhile most of the compound is likely removed, low concentrations could still enter the environment.

Computational Chemistry and Molecular Modeling of R 12 Sulphooxy Oleate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability of different conformations, and chemical reactivity of the (R)-12-(sulphooxy)oleate anion. These methods, such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations, provide precise information about the molecule in the absence of solvent or in simplified solvent models. nih.govresearchgate.net

The (R)-12-(sulphooxy)oleate anion possesses significant conformational flexibility due to the rotatable bonds in its oleate (B1233923) backbone and around the sulfate (B86663) group. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Ab initio calculations on similar sulfated molecules, like methyl sulfate, have shown that rotation around the C–O and O–S bonds has distinct energy barriers. dntb.gov.ua For methyl sulfate, the rotational barrier around the C–O bond is approximately 1.4-1.6 kcal/mol, while rotation around the O–S bond is slightly higher at 2.1-2.5 kcal/mol. dntb.gov.ua For the (R)-12-(sulphooxy)oleate anion, similar rotational barriers would be expected for the corresponding bonds in the 12-(sulphooxy) group. The ground state conformation is likely to feature a trans arrangement for one of the COSO torsion angles. dntb.gov.ua

The long alkyl chain, with its characteristic cis-double bond at the C9 position, introduces a permanent kink. The conformational space of the alkyl chain is vast, with numerous local energy minima corresponding to different gauche and anti arrangements of the carbon-carbon bonds. Quantum-chemical modeling of fatty acid monolayers has shown that intermolecular interactions significantly influence the preferred orientation and packing. nih.gov For an isolated anion, the chain would likely adopt a folded conformation to minimize intramolecular van der Waals clashes.

Table 1: Estimated Rotational Energy Barriers in the (R)-12-(sulphooxy)oleate Anion (based on analogous compounds)

Rotatable Bond Description Estimated Barrier (kcal/mol) Reference for Analogy
C11-C12 Rotation of the sulfate-bearing carbon ~3-5 Standard alkane barriers
C12-O Bond connecting the alkyl chain to the sulfate group ~1.5 dntb.gov.ua
O-S Bond within the sulfate group ~2.0 dntb.gov.ua

The distribution of electrons within the (R)-12-(sulphooxy)oleate anion governs its electrostatic properties and interaction with other molecules. Quantum chemical calculations can produce detailed maps of electron density and electrostatic potential (ESP). researchgate.net

The ESP map highlights the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For the (R)-12-(sulphooxy)oleate anion, the most negative potential is expected to be localized on the oxygen atoms of the sulfate (–OSO₃⁻) and carboxylate (–COO⁻) groups. These regions are the primary sites for electrostatic interactions with cations (like the sodium counterion) and polar molecules like water. nih.govudel.edu The long hydrocarbon tail, in contrast, would exhibit a largely neutral or slightly positive potential, making it nonpolar.

Partial atomic charges, derived from the quantum chemical calculations using methods like Mulliken population analysis or ESP fitting, quantify the charge distribution. The oxygen atoms of the sulfate and carboxylate groups will carry significant negative partial charges, while the sulfur and carboxyl carbon atoms will be positively charged. The hydrogen atoms on the alkyl chain will have small positive charges, and the carbon atoms will have small negative charges. researchgate.net This charge distribution is fundamental for parameterizing the molecule for classical molecular dynamics simulations. wikipedia.orgyoutube.com

Table 2: Representative Partial Atomic Charges for Functional Groups of the (R)-12-(sulphooxy)oleate Anion (Illustrative)

Atom Functional Group Expected Partial Charge (e)
O (terminal) Sulfate (-OSO₃⁻) -0.8 to -1.0
S Sulfate (-OSO₃⁻) +1.2 to +1.5
O (ester) Sulfate (-OSO₃⁻) -0.6 to -0.7
O Carboxylate (-COO⁻) -0.7 to -0.8
C Carboxylate (-COO⁻) +0.6 to +0.7

Note: These are illustrative values based on calculations of similar functional groups. Actual values require specific quantum chemical calculation for the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to study the movement and interactions of molecules over time. nih.gov For (R)-12-(sulphooxy)oleate, MD simulations can reveal its dynamic behavior in solution, its aggregation properties, and its interactions with biological membranes and proteins. bohrium.comnih.gov

The accuracy of MD simulations depends entirely on the quality of the underlying force field (FF), which is a set of equations and associated parameters that define the potential energy of the system. nih.govnih.gov Standard force fields like CHARMM, AMBER, and GROMOS have robust parameters for common biomolecules like lipids and proteins, but specialized molecules like sulfated fatty acylates often require additional parameterization. bohrium.comacs.org

The development of FF parameters for the sulfated oleate moiety involves several steps:

Quantum Chemical Calculations: High-level quantum mechanics calculations are performed on fragments of the molecule (e.g., 1-sulfoxy-dodecane) to obtain data on bond lengths, angles, dihedral angles, and charge distributions. dntb.gov.uanih.gov

Parameter Fitting: The bond, angle, and dihedral parameters of the classical force field are adjusted to reproduce the quantum mechanical data. Partial atomic charges are fitted to reproduce the QM electrostatic potential.

Validation: The new parameters are tested by simulating simple systems and comparing the results to experimental data or the initial QM data. For surfactants, properties like the surface tension of a monolayer or the critical micelle concentration are important validation targets. psgraw.comnih.gov

A significant challenge in parameterizing sulfated molecules is accurately capturing the strong electrostatic interactions and polarization effects associated with the sulfate group. nih.govacs.org Some studies use charge scaling or explicitly polarizable force fields to better model these interactions, which are critical for predicting aggregation and binding events. nih.govacs.org

Table 3: Key Force Field Parameters Requiring Development for (R)-12-(sulphooxy)oleate

Parameter Type Molecular Region Basis for Parameterization
Partial Atomic Charges Sulfate and Carboxylate Groups Fitting to QM electrostatic potential
Bond Stretching (k_b, b₀) C-O, O-S bonds QM vibrational frequency calculations
Angle Bending (k_θ, θ₀) C-O-S, O-S-O angles QM geometry optimization
Dihedral Torsions (V_n, γ, n) C-C-O-S, C-O-S-O torsions QM relaxed potential energy surface scans
Lennard-Jones (ε, σ) All new atom types Fitting to experimental bulk properties (e.g., density, heat of vaporization) of model compounds

With a validated force field, MD simulations can be used to explore the behavior of (R)-12-(sulphooxy)oleate in different environments.

Aqueous Environment: In water, the amphiphilic nature of the molecule would drive self-assembly. Simulations starting with randomly dispersed molecules would likely show their aggregation into micelles above a certain concentration. acs.orgnih.gov The hydrophobic oleate tails would form the core of the micelle, minimizing contact with water, while the hydrophilic sulfate and carboxylate headgroups would remain on the surface, interacting with water and counterions. cdnsciencepub.com Simulations can provide data on micelle size, shape (spherical, worm-like), and dynamics. nih.gov

Lipid Environment: When introduced into a model lipid bilayer (simulating a cell membrane), (R)-12-(sulphooxy)oleate would insert itself among the other lipid molecules. researchgate.net Simulations can predict its preferred orientation, with the hydrophobic tail embedded in the membrane core and the charged headgroups positioned at the lipid-water interface. researchgate.netnih.gov Key research questions that can be addressed include how the sulfated fatty acid affects membrane properties such as thickness, area per lipid, lipid tail order, and local membrane curvature. nih.gov The presence of the bulky and charged sulfate group could significantly perturb the local packing and electrostatic potential of the membrane. researchgate.net

Table 4: Typical Setup for MD Simulation of (R)-12-(sulphooxy)oleate in a Lipid Bilayer

Parameter Typical Value / Setting Purpose
System Composition 1-10% (R)-12-(sulphooxy)oleate, 90-99% DPPC/POPC lipids, TIP3P Water, Na⁺/Cl⁻ ions Mimic a biological membrane with physiological salt concentration
Force Field CHARMM36, AMBER-LIPID with custom sulfated oleate parameters bohrium.comnih.gov
Ensemble NPT (Constant Number of particles, Pressure, Temperature) Simulates experimental conditions
Temperature 310 K (37 °C) Physiological temperature
Pressure 1 bar Standard atmospheric pressure
Simulation Time 100 ns - 1 µs To observe equilibration and dynamic events like lipid diffusion

A primary application of molecular modeling is to understand and predict how small molecules like (R)-12-(sulphooxy)oleate bind to biological macromolecules, such as proteins. bohrium.comnih.gov This is often accomplished through a combination of molecular docking and MD simulations. mdpi.com

Molecular Docking: A computational technique used to predict the preferred binding pose of the ligand within the binding site of a protein. The protein is typically held rigid while the ligand is allowed to explore different conformations and orientations. The poses are scored based on an energy function that approximates binding affinity.

Molecular Dynamics: The most promising poses from docking are used as starting points for full MD simulations. These simulations, where the entire protein-ligand-solvent system is flexible, are used to assess the stability of the binding pose over time. The interactions between the ligand and specific amino acid residues (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) can be analyzed in detail.

For (R)-12-(sulphooxy)oleate, the negatively charged sulfate and carboxylate groups are expected to be key drivers of binding, likely forming strong electrostatic interactions and salt bridges with positively charged residues like Arginine and Lysine (B10760008) on the protein surface. dntb.gov.ua The long oleate tail could then settle into a hydrophobic pocket. This two-pronged interaction mechanism is common for many biological lipids and surfactants.

Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netillinois.eduresearchgate.net This method is instrumental in drug discovery and in understanding the biological functions of molecules by elucidating their interactions at a molecular level. researchgate.netillinois.eduresearchgate.net While specific docking studies for Sodium hydrogen (R)-12-(sulphooxy)oleate are not extensively documented in public literature, we can infer its potential interactions based on studies of structurally similar molecules, such as other sulfated lipids and oleic acid derivatives. expasy.orgnih.govnih.gov

Potential Protein Targets and Interaction Mechanisms

The amphiphilic nature of (R)-12-(sulphooxy)oleate, with its long hydrophobic fatty acid tail and a polar, negatively charged head group (carboxylate and sulfate), suggests several classes of proteins as potential binding partners.

Fatty Acid Binding Proteins (FABPs): These proteins are intracellular carriers that transport fatty acids and other lipophilic substances. nih.govwikipedia.orgresearchgate.net The binding of fatty acids within the pocket of FABPs typically involves hydrogen bonds between the carboxylate group of the fatty acid and conserved basic amino acid residues (like arginine or lysine) in the protein, while the hydrocarbon tail is stabilized by hydrophobic interactions. nih.govresearchgate.net For (R)-12-(sulphooxy)oleate, the prominent sulfate group would likely form strong electrostatic interactions with positively charged residues, significantly influencing its binding affinity and orientation within the FABP binding pocket. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that play key roles in lipid and glucose metabolism. researchgate.netbanglajol.infonih.gov Fatty acids, including oleic acid, are known natural ligands for PPARs. nih.gov The activation of PPARs involves the ligand binding to a specific pocket, inducing a conformational change in the receptor. Docking studies on PPARγ have shown that the carboxylate head of a ligand forms crucial hydrogen bonds with residues such as SER289, HIS323, HIS449, and TYR473. banglajol.info It is plausible that the sulfated head group of (R)-12-(sulphooxy)oleate could interact strongly with this binding site.

Other Lipid-Interacting Proteins: The negatively charged sulfate headgroup is a key feature of sulfated glycolipids, such as sulfatides, which are known to interact with a variety of proteins including cell adhesion molecules and receptors on the cell surface. expasy.orgnih.gov Structural studies of these interactions reveal that arginine residues are often crucial for recognizing and binding the sulfate group through strong hydrogen bonds and electrostatic interactions. expasy.org

Hypothetical Docking Study Results

A hypothetical docking study of (R)-12-(sulphooxy)oleate with a potential receptor like a Fatty Acid Binding Protein could yield results similar to those presented in the table below. The binding energy indicates the stability of the ligand-receptor complex, with more negative values suggesting stronger binding.

Potential Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Fatty Acid Binding Protein 5 (FABP5)-8.5Arg126, Tyr128, Phe57Electrostatic (Sulfate-Arg), Hydrogen Bond (Carboxylate-Tyr), Hydrophobic (Alkyl chain)
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-9.2His449, Ser289, Arg288Electrostatic (Sulfate-Arg), Hydrogen Bonds (Sulfate/Carboxylate-His/Ser), Hydrophobic (Alkyl chain)
Surfactant Protein A (SP-A)-7.9Arg216, Gln220, Tyr164Electrostatic (Sulfate-Arg), Hydrogen Bond (Sulfate-Gln), Cation-π (Headgroup-Tyr)

This table is illustrative and based on data from docking studies of similar lipid molecules with these protein families. nih.govbanglajol.inforesearchgate.net

Computational Approaches to Biodegradation Pathway Prediction

The biodegradation of an anionic surfactant like (R)-12-(sulphooxy)oleate in an aquatic environment is expected to proceed through a series of enzymatic reactions mediated by microbial consortia. core.ac.ukresearchgate.net The primary steps would likely involve the cleavage of the sulfate ester followed by the degradation of the fatty acid backbone.

Step 1: Enzymatic Desulfation

The initial and often rate-limiting step in the biodegradation of alkyl sulfate surfactants is the enzymatic hydrolysis of the sulfate ester bond. prospecbio.com This reaction is catalyzed by a class of enzymes known as sulfatases (or sulphohydrolases). nih.govprospecbio.com Microbial alkylsulfatases can cleave the C-O-S bond, releasing inorganic sulfate and the corresponding alcohol, in this case, (R)-12-hydroxyoleic acid. expasy.orgprospecbio.com

Enzyme Class: Sulfatase (EC 3.1.6.-) prospecbio.com

Reaction: (R)-12-(sulphooxy)oleate + H₂O → (R)-12-hydroxyoleate + SO₄²⁻ + Na⁺

Microorganisms: Bacteria from genera such as Pseudomonas are known to produce sulfatases capable of degrading a range of alkyl sulfates. core.ac.uk

Step 2: Degradation of the Fatty Acid Backbone

Following desulfation, the resulting (R)-12-hydroxyoleate is subject to degradation pathways common for fatty acids. The primary mechanism for fatty acid catabolism is β-oxidation. nih.govmdpi.com

Hydrogenation: The cis-double bond at the 9th position may be hydrogenated by microbial enzymes, converting (R)-12-hydroxyoleate to 12-hydroxystearate. Studies on ricinoleic acid metabolism in ruminants show this hydrogenation step occurs readily. nih.gov

β-Oxidation: The saturated fatty acid, 12-hydroxystearate, would then be degraded through the β-oxidation spiral. This process involves a cycle of four enzymatic reactions that sequentially shorten the alkyl chain by two carbons, producing acetyl-CoA in each cycle. mdpi.com The presence of the hydroxyl group at the 12th carbon may require specific enzymatic steps for its removal or modification before β-oxidation can be completed. Studies on ricinoleic acid metabolism suggest that the hydroxyl group can be oxidized to a keto group, and that the fatty acid chain is then shortened via partial β-oxidation. nih.gov

Summary of Predicted Biodegradation Steps

The following table outlines the key enzymatic steps predicted for the complete aerobic biodegradation of this compound.

StepProcessKey Enzyme ClassIntermediate/ProductPotential Microorganisms
1DesulfationAlkylsulfatase(R)-12-hydroxyoleate, SulfatePseudomonas sp.
2BiohydrogenationFatty acid reductase/isomerase12-hydroxystearateRumen bacteria (e.g., Butyrivibrio)
3β-OxidationAcyl-CoA synthetase, Acyl-CoA dehydrogenase, etc.Acetyl-CoA, Propionyl-CoAWide range of bacteria and fungi
4MineralizationTricarboxylic Acid (TCA) Cycle EnzymesCO₂, H₂O, BiomassMicrobial consortia

This table represents a predicted pathway based on the degradation of analogous compounds. core.ac.uknih.govmdpi.com

Under anaerobic conditions, the degradation pathway could differ, potentially involving sulfate-reducing bacteria that can utilize the sulfate group as a terminal electron acceptor while oxidizing the fatty acid chain. nih.gov

Future Research Trajectories and Interdisciplinary Applications

Exploration of Novel Synthetic Routes with Enhanced Stereochemical Control

The biological activity of lipids is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methodologies that afford precise control over the chiral center at the C-12 position of the oleate (B1233923) backbone is of paramount importance. Future research in this area will likely focus on chemoenzymatic and asymmetric synthesis strategies to produce Sodium hydrogen (R)-12-(sulphooxy)oleate and its stereoisomers with high purity and yield.

Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, represent a promising avenue. aston.ac.uknih.govcreative-proteomics.comacs.org For instance, lipases could be employed for the regioselective acylation or hydrolysis of precursors, while sulfotransferases could be used for the stereospecific introduction of the sulfate (B86663) group. aston.ac.uk The development of modular chemoenzymatic strategies, where "sulfation" and "glycosylation" synthetic modules are defined, could enable the flexible and knowledge-guided synthesis of a diverse library of sulfated lipids. aston.ac.uk

Asymmetric synthesis methodologies offer another powerful tool for accessing enantiomerically pure forms of the target molecule. ijabe.orgnbinno.com Strategies involving the use of chiral catalysts or auxiliaries can be explored to control the stereochemical outcome of key reactions, such as the hydroxylation of the oleate backbone. ijabe.orgnbinno.com For example, organocatalytic methods have been successfully used for the synthesis of chiral terminal epoxides, which can then be converted to chiral secondary alcohols and ultimately to the desired hydroxy fatty acids. ijabe.org

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for (R)-12-(sulphooxy)oleate

Synthetic Strategy Advantages Potential Challenges Key Research Focus
Chemoenzymatic Synthesis High stereoselectivity and regioselectivity, mild reaction conditions. aston.ac.uknih.gov Enzyme stability and availability, substrate specificity. nih.gov Engineering of novel sulfotransferases and lipases with desired specificity. aston.ac.uk
Asymmetric Catalysis High enantiomeric excess, catalytic nature reduces waste. ijabe.orgnbinno.com Catalyst design and synthesis, optimization of reaction conditions. Development of novel chiral catalysts for the stereoselective hydroxylation of fatty acids. ijabe.org

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Limited availability of suitable starting materials for all target structures. | Identification of novel, abundant chiral precursors from natural sources. |

Advanced Spectroscopic Probes for In Situ Mechanistic Studies

Understanding the in situ behavior of this compound in complex biological environments is crucial for elucidating its mechanisms of action. Advanced spectroscopic techniques offer the potential for real-time, non-invasive monitoring of this sulfated lipid within model membranes and living cells.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide detailed information about the conformational changes and intermolecular interactions of the lipid. ijabe.organnualreviews.orgnih.gov The development of surface-enhanced and multidimensional vibrational techniques will offer enhanced sensitivity and temporal resolution, allowing for the study of lipid dynamics at interfaces. annualreviews.org Techniques like optical photothermal infrared (O-PTIR) and atomic force microscopy-infrared (AFM-IR) spectroscopy are emerging as powerful tools for the analysis of individual aerosol particles, which could be adapted for studying lipid-containing environmental samples. acs.org

Nuclear magnetic resonance (NMR) spectroscopy is another invaluable tool for structural and dynamic studies. nih.govnih.govmdpi.com High-resolution NMR can be used to determine the precise three-dimensional structure of the sulfated oleate and to probe its interactions with other molecules, such as proteins and other lipids. mdpi.comwikipedia.org The development of new NMR pulse sequences and the use of isotopic labeling will further enhance the capabilities of this technique for in situ studies.

Mass spectrometry (MS) techniques, particularly when coupled with electrospray ionization (ESI), are central to lipidomics and can be used for the sensitive detection and quantification of sulfated lipids. aston.ac.uknih.govnih.govscilit.com Shotgun lipidomics, which involves the direct infusion of lipid extracts, allows for high-throughput analysis. nih.gov However, challenges such as the low ionization efficiency of certain lipids and potential ion suppression effects need to be addressed. nih.gov Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of sulfated lipids, enabling the identification of the sulfate group and its position on the lipid backbone. acs.org

A summary of advanced spectroscopic probes and their potential applications is provided in Table 2.

Table 2: Advanced Spectroscopic Probes for the Study of Sulfated Lipids

Spectroscopic Technique Information Provided Potential Application for (R)-12-(sulphooxy)oleate
Vibrational Spectroscopy (FTIR, Raman) Conformational changes, intermolecular interactions, lipid packing. annualreviews.orgnih.gov Monitoring membrane insertion and perturbation in real-time.
Nuclear Magnetic Resonance (NMR) 3D structure, dynamics, molecular interactions. nih.govmdpi.com Elucidating the binding mode to target proteins.

| Mass Spectrometry (ESI-MS, MALDI-MS) | Identification, quantification, structural elucidation. nih.govnih.gov | Profiling changes in cellular lipidomes upon treatment. |

Integration of Omics Technologies in Understanding Sulfated Lipid Biology

A systems-level understanding of the biological roles of this compound requires the integration of multiple "omics" technologies. Lipidomics, proteomics, transcriptomics, and metabolomics can provide a comprehensive picture of the cellular response to this specific sulfated lipid. metwarebio.comacs.orgmdpi.com

Lipidomics studies can map the changes in the entire lipid profile of a cell or organism upon exposure to the compound, revealing alterations in related metabolic pathways. creative-proteomics.comnih.gov This can help to identify potential downstream targets and to understand the broader impact on lipid homeostasis.

Proteomics can identify the proteins that directly interact with this compound. nih.gov This can be achieved through techniques such as affinity purification-mass spectrometry, where a tagged version of the lipid is used to pull down its binding partners. Furthermore, "sulfoproteomics" is an emerging field focused on the large-scale identification of sulfated proteins, which could reveal broader networks influenced by sulfation events. nih.gov

Transcriptomics can reveal changes in gene expression in response to the sulfated lipid, providing insights into the signaling pathways that are activated or inhibited. nih.govnih.govfrontiersin.org This can help to identify the transcription factors and regulatory networks that mediate the cellular response.

Metabolomics can analyze the broader metabolic changes that occur in response to the compound, including alterations in central carbon metabolism, amino acid metabolism, and other pathways. mdpi.comnih.govnih.gov This can provide a functional readout of the cellular state and can help to identify novel biomarkers of the compound's activity.

The integration of these different omics datasets will be crucial for building comprehensive models of the biological function of this compound.

Development of Predictive Models for Environmental Fate and Behavior

As with any chemical compound that has the potential for widespread use, understanding the environmental fate and behavior of this compound is essential. The development of predictive models can help to assess its potential for persistence, bioaccumulation, and toxicity in the environment.

The biodegradation of surfactants is a key factor in their environmental impact. nbinno.comcore.ac.ukresearchgate.netnih.gov Studies on the microbial degradation of sulfated fatty acids and related compounds can provide valuable data for developing models of their persistence in soil and water. researchgate.netfrontiersin.orgnih.gov The role of both aerobic and anaerobic microorganisms in the breakdown of such compounds needs to be considered. core.ac.ukfrontiersin.org

Quantitative structure-activity relationship (QSAR) models can be developed to predict the ecotoxicity of this compound based on its chemical structure. These models can help to identify potential environmental risks before extensive and costly experimental testing is undertaken.

The transport and distribution of the compound in different environmental compartments (water, soil, sediment) can also be modeled. Factors such as its water solubility, octanol-water partition coefficient, and adsorption to soil particles will be important parameters in these models.

Exploiting Stereospecificity in Rational Design of Sulfated Lipid Probes

The defined stereochemistry of this compound provides a unique opportunity for the rational design of highly specific molecular probes. By synthesizing both the (R) and (S) enantiomers, as well as other diastereomers, researchers can investigate the stereochemical requirements of biological targets.

These stereospecific probes can be used to:

Identify and characterize enzymes that metabolize sulfated lipids. By comparing the activity of different stereoisomers as substrates or inhibitors, the stereochemical preferences of enzymes can be determined. nih.gov

Probe the binding pockets of receptors that recognize sulfated lipids. The differential binding of stereoisomers can provide valuable information about the three-dimensional structure of the binding site.

Develop diagnostic tools based on the stereospecific recognition of disease biomarkers. For example, if a particular stereoisomer of a sulfated lipid is elevated in a disease state, a probe that specifically recognizes that isomer could be used for early detection.

The development of such probes will require a close collaboration between synthetic chemists, biochemists, and cell biologists. The insights gained from these studies will not only advance our understanding of the biological roles of sulfated lipids but also pave the way for the development of new therapeutic agents and diagnostic tools.

Q & A

Basic: What are the recommended methods for synthesizing Sodium Hydrogen (R)-12-(sulphooxy)oleate in a laboratory setting?

Synthesis typically involves sulfation of oleic acid at the 12-hydroxy position, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfation : Introduce a sulphooxy group to (R)-12-hydroxyoleic acid using sulfating agents (e.g., sulfur trioxide complexes) under controlled anhydrous conditions.
  • Neutralization : React the sulfated intermediate with sodium hydroxide in ethanol to form the sodium salt.
    Purification via recrystallization or chromatography is critical to remove unreacted reagents and byproducts .

Advanced: How does the sulphooxy group influence the adsorption behavior of this compound compared to sodium oleate in mineral flotation?

The sulphooxy group enhances hydrophilicity and alters charge distribution, potentially reducing adsorption on hydrophobic mineral surfaces. To assess this:

  • Experimental Design : Compare adsorption isotherms of both compounds on target minerals (e.g., quartz, siderite) using UV spectrometry to quantify residual surfactant concentrations in supernatants .
  • Competitive Adsorption : Introduce competing ions (e.g., Ca²⁺, Mg²⁺) to evaluate selectivity. This compound may exhibit reduced affinity due to steric hindrance from the sulphooxy group .

Advanced: How can researchers resolve contradictions between spectroscopic data and adsorption capacity measurements for this compound?

Contradictions often arise from impurities or incomplete surface coverage. Mitigation strategies include:

  • Cross-Validation : Combine FTIR spectroscopy (to confirm surface binding via shifts in -CH₂ and -CH₃ peaks) with quantitative UV spectrometry for adsorption capacity .
  • Control Experiments : Pre-treat minerals with chelating agents (e.g., citric acid) to remove interfering metal ions that may form complexes with the sulphooxy group .

Basic: What are the optimal conditions for studying the stability of this compound in aqueous solutions?

Stability depends on pH, temperature, and ionic strength:

  • pH : Test stability across pH 3–11 using buffered solutions. The sulphooxy group may hydrolyze under acidic conditions.
  • Temperature : Conduct accelerated degradation studies at 25–60°C to model shelf life.
  • Analytical Methods : Monitor decomposition via HPLC or titration for free fatty acid content .

Advanced: What experimental approaches are suitable for investigating the biological interactions of this compound (e.g., lipid metabolism studies)?

Adapt methodologies from sodium oleate research:

  • In Vitro Models : Treat hepatocyte cell lines (e.g., L02) with graded concentrations (0–300 µmol/L) and measure lipid accumulation via fluorescent dyes (e.g., Nile Red) .
  • Time-Dependent Effects : Use time-lapse microscopy to track intracellular lipid droplet formation over 24 hours.
  • Cytokine Analysis : Quantify IL-6 secretion via ELISA to assess pro-inflammatory responses linked to lipid overload .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound with metal ions?

  • Molecular Dynamics Simulations : Model interactions with Ca²⁺/Mg²⁺ to predict chelation behavior and stability constants.
  • DFT Calculations : Compare charge distribution at the sulphooxy group with sodium oleate to explain differences in adsorption kinetics .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Waste Disposal : Neutralize residues with dilute acid before disposal, as alkaline conditions may promote hydrolysis .

Advanced: How does ultrasonic treatment affect the colloidal stability of this compound in mineral slurries?

Ultrasonication can refine particle size and homogenize slurries, increasing surface area for adsorption. To assess:

  • Adsorption Kinetics : Measure surfactant uptake before/after ultrasonication using UV spectrometry.
  • Zeta Potential Analysis : Track changes in surface charge to correlate with dispersion stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.